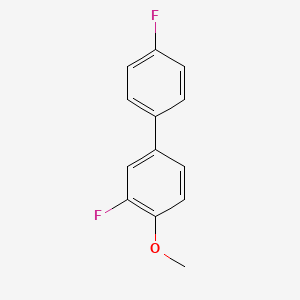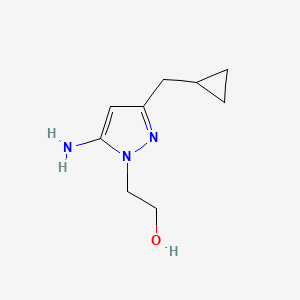
2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, a cyclopropylmethyl group, and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached via a nucleophilic substitution reaction using an appropriate alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring or the amino group, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrazole derivatives, amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(cyclopropylmethyl)-1H-imidazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(cyclopropylmethyl)-1H-triazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes the compound a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-[5-amino-3-(cyclopropylmethyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2 |
Clave InChI |
VMZLFTVDEFKCFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=NN(C(=C2)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


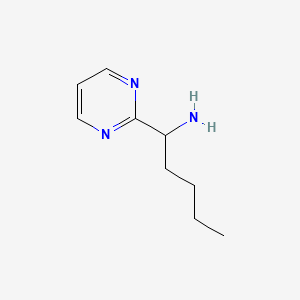
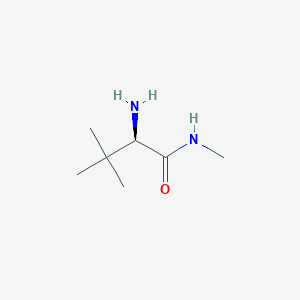
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
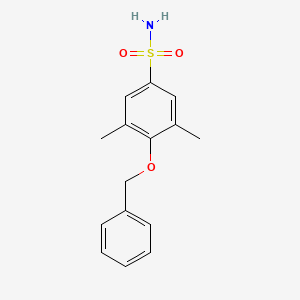
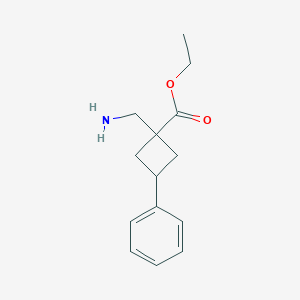
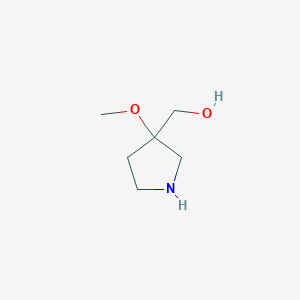
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
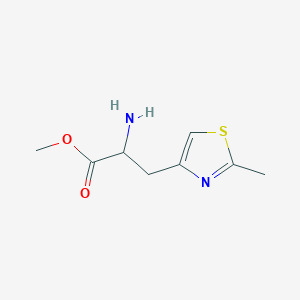
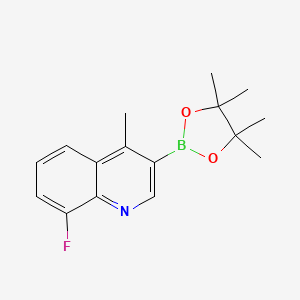
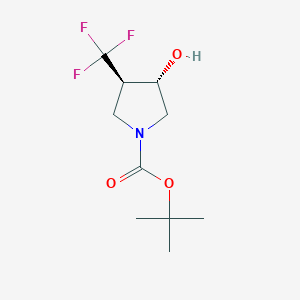

![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)
